(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
- The compound’s systematic name is 6-Methoxy-2-(4-methoxyphenyl)benzobithiophene .
- It appears as white crystalline material.
- Chemical formula:
C16H14O2S
. - Molecular weight: 270.34 g/mol.
- CAS Registry Number: 63675-74-1 .
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. boronic esters, such as pinacol boronic esters, are valuable building blocks in organic synthesis .
- Further research would be needed to uncover detailed synthetic procedures.
Chemical Reactions Analysis
- The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions would depend on the specific reaction type.
- Major products formed from these reactions would vary based on the reaction conditions.
Scientific Research Applications
- Research applications span multiple fields:
Chemistry: Investigating its reactivity, stability, and potential as a building block.
Biology: Studying its interactions with biological molecules (e.g., enzymes, receptors).
Medicine: Exploring its pharmacological properties (e.g., anti-inflammatory, anticancer).
Industry: Assessing its use in materials science or as a precursor for other compounds.
Mechanism of Action
- The compound’s mechanism of action would depend on its specific targets.
- It may interact with cellular receptors, enzymes, or signaling pathways.
- Further research is necessary to elucidate its precise mode of action.
Comparison with Similar Compounds
- Unfortunately, I don’t have information on similar compounds at the moment.
- a comparative analysis could highlight its unique features.
Remember that this compound’s detailed synthesis and applications might require further investigation beyond the available literature
Properties
CAS No. |
623935-18-2 |
---|---|
Molecular Formula |
C30H25N5O3S |
Molecular Weight |
535.6 g/mol |
IUPAC Name |
(5Z)-2-(4-methoxyphenyl)-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C30H25N5O3S/c1-19(2)38-25-15-9-20(10-16-25)27-22(18-34(32-27)23-7-5-4-6-8-23)17-26-29(36)35-30(39-26)31-28(33-35)21-11-13-24(37-3)14-12-21/h4-19H,1-3H3/b26-17- |
InChI Key |
GZYUAPKBBRSUGP-ONUIUJJFSA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C6=CC=CC=C6 |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C6=CC=CC=C6 |
Origin of Product |
United States |
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